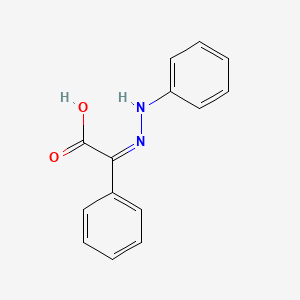
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of an amino group and a bromophenyl group further enhances its reactivity and potential for forming derivatives with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method is the catalyst-free, one-pot, three-component synthesis. This method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, resulting in the formation of the desired triazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis are often applied. The use of environmentally friendly solvents and conditions, such as water and ethanol, is preferred to minimize the environmental impact and enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, its interaction with reactive oxygen species (ROS) can result in antioxidant effects, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-4-(4-bromophenyl)-3-methylisoxazole: This compound shares a similar bromophenyl group but has an isoxazole ring instead of a triazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This pyrazoline derivative also contains a bromophenyl group and exhibits similar biological activities.
Uniqueness
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring, which provides stability and versatility in chemical reactions. The combination of the amino group and bromophenyl group further enhances its reactivity and potential for forming diverse derivatives with significant biological activities.
Propiedades
Número CAS |
5311-55-7 |
|---|---|
Fórmula molecular |
C8H7BrN4S |
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
3-amino-4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H7BrN4S/c9-5-1-3-6(4-2-5)13-7(10)11-12-8(13)14/h1-4H,(H2,10,11)(H,12,14) |
Clave InChI |
TWACDSNAERROAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=NNC2=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


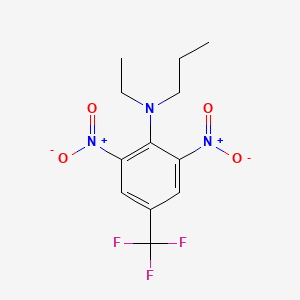

![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)
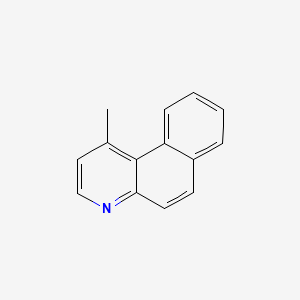
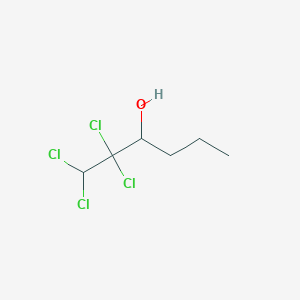

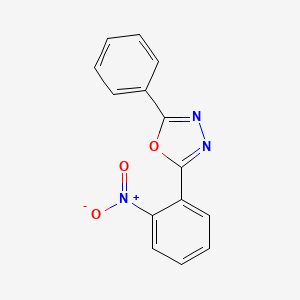
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)

![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)


